molecular formula C11H11NO2 B13882461 1,3-Dimethylindole-4-carboxylic acid

1,3-Dimethylindole-4-carboxylic acid

Cat. No.: B13882461
M. Wt: 189.21 g/mol
InChI Key: UVGMKKGGRHEOLQ-UHFFFAOYSA-N
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Description

1,3-Dimethylindole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylindole-4-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylindole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

1,3-Dimethylindole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylindole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other indole derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1,3-dimethylindole-4-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-7-6-12(2)9-5-3-4-8(10(7)9)11(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

UVGMKKGGRHEOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C(=O)O)C

Origin of Product

United States

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